(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
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Overview
Description
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ethyl 4,4-dimethylpyrrolidine-2-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a simpler structure.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolizidine: A related compound with a fused ring system.
Uniqueness
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct biological and chemical properties compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.7 g/mol |
IUPAC Name |
ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
IOAQSQJEFPKKLD-FJXQXJEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(CN1)(C)C.Cl |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.Cl |
Origin of Product |
United States |
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